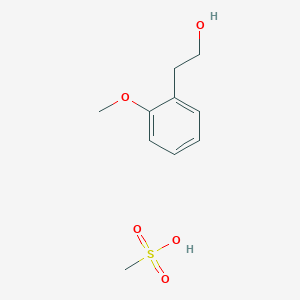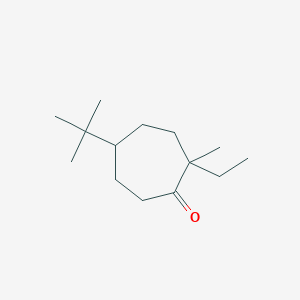
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a cycloheptane ring substituted with tert-butyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone as a starting material, which undergoes alkylation reactions to introduce the tert-butyl, ethyl, and methyl groups. The reaction conditions often include the use of strong bases and alkyl halides to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl, ethyl, or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., tert-butyl chloride) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptane derivatives.
Scientific Research Applications
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms that alter cellular responses .
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: A simple cyclic hydrocarbon with seven carbon atoms.
2-Methylcycloheptanone: A cycloheptane derivative with a methyl group and a ketone functional group.
tert-Butylcycloheptane: A cycloheptane derivative with a tert-butyl group.
Uniqueness
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is unique due to the presence of multiple substituents on the cycloheptane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
82126-53-2 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
5-tert-butyl-2-ethyl-2-methylcycloheptan-1-one |
InChI |
InChI=1S/C14H26O/c1-6-14(5)10-9-11(13(2,3)4)7-8-12(14)15/h11H,6-10H2,1-5H3 |
InChI Key |
GYIGJKDQSFFNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CCC1=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
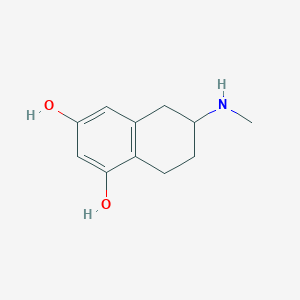
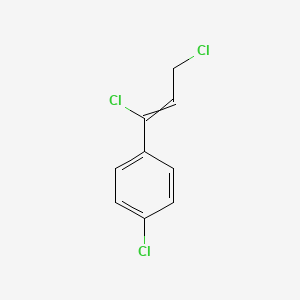
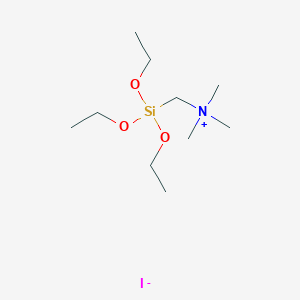
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
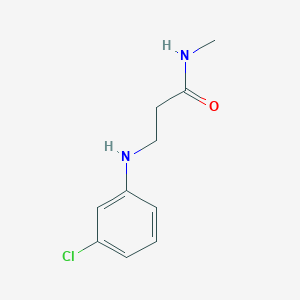
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
